molecular formula C11H15NO4S B14819806 N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide

N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide

Cat. No.: B14819806
M. Wt: 257.31 g/mol
InChI Key: HPPGSEUFSHWFKV-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide: is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-15-11-6-5-9(16-8-3-4-8)7-10(11)12-17(2,13)14/h5-8,12H,3-4H2,1-2H3

InChI Key

HPPGSEUFSHWFKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds .

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